Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate typically involves the reaction of hydrazine derivatives with β-diketones. One common method includes the use of hydrazine hydrate and ethyl acetoacetate under reflux conditions to form the pyrazole ring . The reaction is usually carried out in an ethanol solvent, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
- Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate
- Ethyl 5-cyclopropyl-1H-pyrazole-4-carboxylate
- 4-Amino-1-ethyl-1H-pyrazole-3-carboxamide
Comparison: Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate stands out due to its unique substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. For instance, the isopropyl group at the 4-position enhances its lipophilicity, potentially improving its bioavailability and interaction with hydrophobic pockets in target proteins .
Biological Activity
Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C9H15N3O2 and a molecular weight of approximately 197.23 g/mol. The presence of an ethyl ester group and an isopropyl substituent at the 4-position contributes to its unique chemical properties, which are crucial for its biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound can inhibit or modulate the activity of enzymes or receptors through various interactions, including hydrogen bonding and hydrophobic effects. This mechanism is significant for its potential applications in pharmacology, particularly in enzyme inhibition and protein interactions .
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, showing effectiveness comparable to established antimicrobial agents. For instance, derivatives of pyrazole compounds have shown Minimum Inhibitory Concentration (MIC) values that indicate strong activity against Gram-positive and Gram-negative bacteria as well as fungi .
Pathogen | MIC (μmol/mL) | Reference Compound |
---|---|---|
Staphylococcus aureus | 0.015 | Fluconazole |
Escherichia coli | 0.038 | Ampicillin |
Pseudomonas aeruginosa | 0.067 | Ampicillin |
Candida albicans | 0.020 | Fluconazole |
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory effects. Studies indicate that it can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The IC50 values for COX inhibition are comparable to those of established anti-inflammatory drugs like celecoxib .
Case Studies and Research Findings
- Anticancer Potential : this compound has shown promise in cancer research. In vitro studies have reported significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). The growth inhibition values (GI50) ranged from 3.79 µM to 42.30 µM .
- Enzyme Inhibition Studies : A study explored the compound's role as a selective inhibitor for cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound exhibited high potency against CDK16 with an effective concentration (EC50) as low as 33 nM, indicating its potential for developing targeted cancer therapies .
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 3-amino-4-propan-2-yl-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-4-14-9(13)7-6(5(2)3)8(10)12-11-7/h5H,4H2,1-3H3,(H3,10,11,12) |
InChI Key |
MUMDXALRAWYSOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)N)C(C)C |
Origin of Product |
United States |
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